molecular formula C18H17BrN2O4 B2455299 Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448068-82-3

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2455299
CAS No.: 1448068-82-3
M. Wt: 405.248
InChI Key: OPAYCECSNXXEKS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through a methanone bridge, with a 3-bromopyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzo[d][1,3]dioxole moiety with the piperidine ring using a methanone bridge. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Products may include fully saturated piperidine derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a diverse array of substituted pyridine derivatives.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-14-2-1-7-20-17(14)25-13-5-8-21(9-6-13)18(22)12-3-4-15-16(10-12)24-11-23-15/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYCECSNXXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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